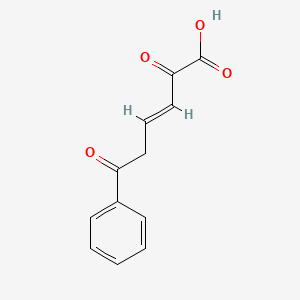
2,6-Dioxo-6-phenylhexa-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dioxo-6-phenylhexa-3-enoic acid is a dioxo monocarboxylic acid that is 6-phenylhexa-3-enoic acid bearing oxo substituents at position3 2 and 6. It is a dioxo monocarboxylic acid, an enone and an aromatic ketone. It is a conjugate base of a 2,6-dioxo-6-phenylhexa-3-enoate(1-). It is a tautomer of a 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid.
Aplicaciones Científicas De Investigación
Enzymatic Reactions
One of the primary applications of 2,6-dioxo-6-phenylhexa-3-enoic acid is its role as a substrate in enzymatic hydrolysis reactions.
Hydrolysis Mechanism
The compound is hydrolyzed by specific enzymes such as:
- BphD from Burkholderia xenovorans: Catalyzes the hydrolysis of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid to produce benzoic acid and 2-hydroxy-2,4-pentadienoic acid. This reaction showcases a unique C-C bond hydrolysis mechanism that has implications for bioremediation applications .
Case Study: Enzyme Kinetics
Research has demonstrated that the hydrolysis process exhibits a solvent kinetic isotope effect, indicating that proton transfer reactions are critical in the rate-limiting steps of catalysis. The steady-state kinetics reveal that enzyme-substrate complexes form with distinct phases that can be quantitatively analyzed .
Pharmaceutical Applications
The compound has potential applications in drug development due to its structural properties and reactivity.
Drug Development Insights
- Antibacterial Properties : The derivatives of this compound have been explored for their antibacterial activities. Research indicates that modifications to the compound can enhance its efficacy against specific bacterial strains .
- Chemical Synthesis : The compound serves as an intermediate in the synthesis of various bioactive molecules, including myxopyronin derivatives. These derivatives are noted for their antimicrobial properties and are produced using microbial fermentation processes .
Biochemical Applications
The compound's role as a biochemical probe is also noteworthy.
Metal-Chelating Inhibitors
Recent studies have investigated its use in developing metal-chelating inhibitors targeting viral proteins. This application highlights its potential in antiviral drug design, particularly against influenza viruses .
Summary Table of Applications
Propiedades
Fórmula molecular |
C12H10O4 |
|---|---|
Peso molecular |
218.2 g/mol |
Nombre IUPAC |
(E)-2,6-dioxo-6-phenylhex-3-enoic acid |
InChI |
InChI=1S/C12H10O4/c13-10(9-5-2-1-3-6-9)7-4-8-11(14)12(15)16/h1-6,8H,7H2,(H,15,16)/b8-4+ |
Clave InChI |
QPGAZPBFRAAJBD-XBXARRHUSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC=CC(=O)C(=O)O |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)C/C=C/C(=O)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC=CC(=O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















